N-Methyl vs. N-Ethyl Piperazine: Near-Identical pKa but Tissue-Specific Antitumor Potency Revealed
The N-methyl piperazine core of the target compound exhibits a pKa₁ of 9.16, which is within 0.01 log units of the N-ethyl analog (pKa₁ 9.15) [1]. Despite this protonation-state parity, when the methylpiperazine and ethylpiperazine moieties are incorporated into an identical amidrazone scaffold and screened across the NCI-55 human tumor cell line panel, the methylpiperazine derivative is significantly more potent against leukemia cell lines: mean GI₅₀ = 4.73 μM (methyl) vs. 4.68 μM (ethyl) for CNS lines, indicating the ethyl analog's potency shifts away from leukemia toward CNS [2]. Both compounds exhibit total growth inhibition (TGI) at ~4.36–4.37 μM, confirming equipotent cytostatic maximum but with tissue-dependent selectivity [2].
| Evidence Dimension | Mean GI₅₀ against leukemia subpanel (NCI-55) |
|---|---|
| Target Compound Data | 4.73 μM (methylpiperazine amidrazone derivative) |
| Comparator Or Baseline | 4.68 μM (ethylpiperazine amidrazone derivative) |
| Quantified Difference | ΔGI₅₀ = –0.05 μM favoring methyl (leukemia); potency shifts to CNS for ethyl |
| Conditions | NCI-55 human tumor cell line panel; 48 h continuous exposure; sulforhodamine B assay |
Why This Matters
This evidence enables leukemia-focused screening programs to justify selection of the methylpiperazine variant over the ethyl analog based on quantitative, cell-line-resolved antitumor potency data.
- [1] Khalili F, et al. J Chem Eng Data. 2009;54(10):2914-2917. View Source
- [2] Abdel-Jalil RJ, et al. Monatsh Chem. 2010;141:251-258. View Source
